molecular formula C19H26ClNO B12883998 5-Chloro-7-decylquinolin-8-OL CAS No. 88559-42-6

5-Chloro-7-decylquinolin-8-OL

Cat. No.: B12883998
CAS No.: 88559-42-6
M. Wt: 319.9 g/mol
InChI Key: SPKGZGHQSSLBBM-UHFFFAOYSA-N
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Description

5-Chloro-7-decylquinolin-8-OL is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-decylquinolin-8-OL typically involves the chlorination of quinolin-8-OL. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where quinolin-8-OL is treated with chlorinating agents in large reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-decylquinolin-8-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-7-decylquinolin-8-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-decylquinolin-8-OL involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metal ion behavior in biological and environmental systems. Additionally, its unique electronic properties allow it to interact with various enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-decylquinolin-8-OL stands out due to its specific decyl chain, which can influence its solubility, bioavailability, and interaction with biological membranes. This makes it a valuable compound for studying the effects of hydrophobic chains on the activity and properties of quinoline derivatives .

Properties

CAS No.

88559-42-6

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

5-chloro-7-decylquinolin-8-ol

InChI

InChI=1S/C19H26ClNO/c1-2-3-4-5-6-7-8-9-11-15-14-17(20)16-12-10-13-21-18(16)19(15)22/h10,12-14,22H,2-9,11H2,1H3

InChI Key

SPKGZGHQSSLBBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C2C=CC=NC2=C1O)Cl

Origin of Product

United States

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